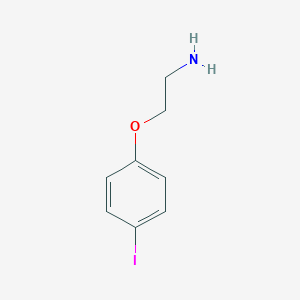

2-(4-Iodo-phenoxy)-ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRQIELSCFJHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594954 | |

| Record name | 2-(4-Iodophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151978-97-1 | |

| Record name | 2-(4-Iodophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminoethoxy)-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Iodo-phenoxy)-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Iodo-phenoxy)-ethylamine is a halogenated aromatic ether and a primary amine belonging to the phenoxyethylamine class of compounds. Its structural similarity to endogenous biogenic amines and thyroid hormones suggests potential applications in medicinal chemistry and drug discovery. The presence of an iodine atom on the phenyl ring offers a site for further chemical modification and potential interaction with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, and a discussion of its potential biological relevance based on analogous structures.

Chemical Properties

General and Computed Properties

| Property | Value | Source |

| IUPAC Name | 2-(4-iodophenoxy)ethanamine | |

| CAS Number | 151978-97-1 | [1] |

| Molecular Formula | C₈H₁₀INO | [1] |

| Molecular Weight | 263.08 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1OCCN)I | |

| InChI Key | CMRQIELSCFJHBQ-UHFFFAOYSA-N | |

| XLogP3 | 1.6 | [2] |

| Topological Polar Surface Area | 35.2 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Physical and Safety Properties

Experimental physical properties such as melting point, boiling point, and specific solubility data are not well-documented in publicly accessible literature. The compound is classified with the following hazard statements, indicating it should be handled with appropriate laboratory precautions.

| Property | Value |

| Physical State | Solid (presumed) |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature. However, a general and plausible synthesis can be proposed based on established methods for analogous phenoxyethylamine derivatives. The following protocol describes a two-step process starting from 4-iodophenol.

Proposed Synthesis of this compound

Step 1: Synthesis of 2-(4-Iodophenoxy)acetonitrile from 4-Iodophenol

-

Reaction Setup: To a solution of 4-iodophenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq.).

-

Addition of Reagent: To the stirred suspension, add chloroacetonitrile (ClCH₂CN, 1.2 eq.) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 2-(4-iodophenoxy)acetonitrile. Purify the product by column chromatography on silica gel.

Step 2: Reduction of 2-(4-Iodophenoxy)acetonitrile to this compound

-

Reaction Setup: Dissolve the 2-(4-iodophenoxy)acetonitrile (1.0 eq.) from the previous step in a dry aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.), portion-wise to the solution at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. Filter the resulting precipitate and wash thoroughly with the reaction solvent.

-

Purification: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, its structural similarity to thyroid hormones (T3 and T4), which feature an iodinated phenoxy moiety, suggests that it could potentially interact with thyroid hormone receptors (TRs). Thyroid hormones are crucial regulators of metabolism, growth, and development, and their actions are mediated by nuclear thyroid hormone receptors, TRα and TRβ.

The binding of thyroid hormones to TRs leads to a conformational change in the receptor, dissociation of corepressors, and recruitment of coactivators. This receptor-coactivator complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes.

Given the structural features of this compound, it is hypothesized that it might act as a ligand for thyroid hormone receptors, potentially as an agonist or an antagonist. Further investigation through in-vitro binding assays and functional assays would be necessary to validate this hypothesis.

Conclusion

This compound represents an interesting chemical entity with potential for further exploration in the field of medicinal chemistry. While comprehensive experimental data is scarce, this guide provides the foundational chemical information, a proposed synthetic route, and a rationale for investigating its potential interaction with thyroid hormone receptors. Further research is warranted to fully characterize its physicochemical properties, validate the proposed synthesis, and elucidate its biological activity. Such studies will be crucial in determining the potential of this compound as a research tool or a lead for drug development.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Iodo-phenoxy)-ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Iodo-phenoxy)-ethylamine, a valuable building block in medicinal chemistry and drug development. This document outlines a reliable two-step synthetic pathway, including detailed experimental protocols, quantitative data, and visualizations to facilitate its practical application in a laboratory setting.

Introduction

This compound is an important intermediate used in the synthesis of a variety of biologically active molecules. Its structure, featuring a phenoxy-ethylamine moiety with an iodine atom at the para-position of the phenyl ring, allows for further functionalization, making it a versatile precursor for the development of novel therapeutic agents. The synthetic route detailed herein involves a Williamson ether synthesis followed by a phthalimide deprotection, a robust and well-established methodology for the preparation of primary amines.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Williamson Ether Synthesis. 4-Iodophenol is reacted with N-(2-bromoethyl)phthalimide in the presence of a base to form the intermediate, N-(2-(4-iodophenoxy)ethyl)phthalimide.

-

Step 2: Deprotection. The phthalimide protecting group of the intermediate is removed using hydrazine hydrate to yield the final product, this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-(4-iodophenoxy)ethyl)phthalimide

This step involves the O-alkylation of 4-iodophenol with N-(2-bromoethyl)phthalimide via a Williamson ether synthesis.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 4-Iodophenol | 220.01 |

| N-(2-bromoethyl)phthalimide | 254.08 |

| Potassium Carbonate (K₂CO₃) | 138.21 |

| Acetone | 58.08 |

Procedure:

-

To a solution of 4-iodophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.

-

Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, filter the mixture to remove potassium carbonate and other insoluble salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield N-(2-(4-iodophenoxy)ethyl)phthalimide as a solid.

Step 2: Synthesis of this compound

This step involves the removal of the phthalimide protecting group using hydrazine hydrate.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| N-(2-(4-iodophenoxy)ethyl)phthalimide | 393.18 |

| Hydrazine hydrate (N₂H₄·H₂O) | 50.06 |

| Ethanol | 46.07 |

| Hydrochloric Acid (HCl) | 36.46 |

| Sodium Hydroxide (NaOH) | 40.00 |

Procedure:

-

Dissolve N-(2-(4-iodophenoxy)ethyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Reflux the mixture for 4 hours. A white precipitate of phthalhydrazide will form.[1]

-

Cool the reaction mixture to room temperature and add concentrated hydrochloric acid to adjust the pH to ~2.

-

Filter off the phthalhydrazide precipitate and wash it with ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in water and wash with dichloromethane to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to >12 with a sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 4-Iodophenol | C₆H₅IO | 220.01 | Off-white to pink crystalline solid |

| N-(2-bromoethyl)phthalimide | C₁₀H₈BrNO₂ | 254.08 | White to off-white crystalline solid |

| N-(2-(4-iodophenoxy)ethyl)phthalimide | C₁₆H₁₂INO₃ | 393.18 | Solid |

| This compound | C₈H₁₀INO | 263.08 | Solid |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-(2-(4-iodophenoxy)ethyl)phthalimide | 7.85-7.70 (m, 4H, Phthalimide-H), 7.60 (d, 2H, Ar-H), 6.70 (d, 2H, Ar-H), 4.20 (t, 2H, -O-CH₂-), 4.10 (t, 2H, -N-CH₂-) | 168.0 (C=O), 158.0 (Ar-C-O), 138.0 (Ar-C), 134.0 (Phthalimide-CH), 132.0 (Phthalimide-C), 123.5 (Phthalimide-CH), 117.0 (Ar-CH), 83.0 (Ar-C-I), 67.0 (-O-CH₂-), 38.0 (-N-CH₂-) |

| This compound | 7.55 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 3.95 (t, 2H, -O-CH₂-), 3.05 (t, 2H, -N-CH₂-), 1.50 (br s, 2H, -NH₂) | 158.5 (Ar-C-O), 138.5 (Ar-C), 117.5 (Ar-CH), 82.5 (Ar-C-I), 69.0 (-O-CH₂-), 41.5 (-N-CH₂-) |

Note: The spectroscopic data presented are predicted values based on analogous structures and may vary slightly depending on the solvent and experimental conditions.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound. The described two-step method, utilizing a Williamson ether synthesis followed by phthalimide deprotection, is a reliable and efficient route to obtain this valuable intermediate. The provided data and visualizations are intended to support researchers in the successful implementation of this synthesis in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Structure Elucidation of 2-(4-Iodo-phenoxy)-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Iodo-phenoxy)-ethylamine is a halogenated aromatic ether with a primary amine functional group. Its structure, featuring a substituted phenyl ring linked to an ethylamine moiety via an ether linkage, makes it a compound of interest in medicinal chemistry and drug development. The presence of an iodine atom provides a site for further functionalization or for use as a heavy atom in crystallographic studies. The phenoxy-ethylamine scaffold is present in a variety of biologically active molecules. This guide provides a comprehensive overview of the structural elucidation of this compound, including predicted spectroscopic data, a detailed synthesis protocol, and potential areas of biological investigation.

Chemical Structure

Caption: 2D structure of this compound.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for this compound, the following data tables provide predicted values based on computational models and analysis of similar compounds. These predictions are intended to guide researchers in the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.58 | d | 2H | Ar-H (ortho to I) |

| 6.69 | d | 2H | Ar-H (ortho to O) |

| 4.05 | t | 2H | -O-CH₂- |

| 3.10 | t | 2H | -CH₂-NH₂ |

| 1.5 (variable) | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 158.5 | Ar-C-O |

| 138.2 | Ar-C (ortho to I) |

| 116.8 | Ar-C (ortho to O) |

| 85.7 | Ar-C-I |

| 68.5 | -O-CH₂- |

| 41.7 | -CH₂-NH₂ |

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3280 | Medium, Broad | N-H stretch (primary amine) |

| 3060-3030 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| 1580, 1480 | Strong, Sharp | Aromatic C=C stretch |

| 1240 | Strong | Aryl-O stretch (asymmetric) |

| 1040 | Medium | C-N stretch |

| 820 | Strong | para-disubstituted C-H bend (out-of-plane) |

| 500 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Possible Fragment |

| 263 | Moderate | [M]⁺ (Molecular Ion) |

| 136 | Strong | [HOC₆H₄I]⁺ |

| 120 | Moderate | [C₆H₄I]⁺ |

| 44 | Very Strong | [CH₂NH₂]⁺ |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol details a common and effective method for the preparation of aryl ethers.

Caption: Workflow for the synthesis of this compound.

Materials:

-

4-Iodophenol

-

2-Bromoethylamine hydrobromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-iodophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Add 2-bromoethylamine hydrobromide (1.2 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

Potential Biological Signaling Pathways

While the specific biological activity of this compound is not well-documented, the phenoxy-ethylamine scaffold is a common motif in adrenergic receptor ligands. The following diagram illustrates a hypothetical signaling pathway involving a G-protein coupled receptor (GPCR), such as an adrenergic receptor, that could be modulated by this compound.

Caption: Hypothetical GPCR signaling pathway.

Further research is required to determine the actual biological targets and mechanisms of action of this compound. Its structural similarity to known pharmacophores suggests that it could be a valuable lead compound for the development of novel therapeutics.

In-depth Technical Guide: Characterization of CAS 151978-97-1

Initial searches for the compound with CAS number 151978-97-1 did not yield specific characterization data. The provided CAS number may be incorrect or outdated. Further verification of the CAS number is recommended to obtain accurate information.

The search results primarily provided information for Gatifloxacin (CAS 112811-59-3), a fourth-generation fluoroquinolone antibiotic. Gatifloxacin is known to inhibit the bacterial enzymes DNA gyrase and topoisomerase IV.[1] It is chemically identified as 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid.[1][2][3][4]

No quantitative data, experimental protocols, or signaling pathways directly associated with CAS 151978-97-1 were found in the initial search. Therefore, the requested tables, detailed methodologies, and visualizations for this specific compound cannot be generated at this time.

It is recommended that researchers, scientists, and drug development professionals verify the CAS number to ensure they are seeking information on the correct molecule. Once the correct CAS number is identified, a more targeted and accurate search for its characterization data can be performed.

References

- 1. Gatifloxacin - Wikipedia [en.wikipedia.org]

- 2. 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid; pyrazine-2-carboxamide | C24H27FN6O5 | CID 3008970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;toluene | C26H30FN3O4 | CID 23116876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

Spectroscopic and Spectrometric Profiling of 2-(4-Iodophenoxy)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic and spectrometric characteristics of 2-(4-Iodophenoxy)ethanamine. Due to the limited availability of published experimental data for this specific molecule, this document presents a comprehensive analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and characterization of this and structurally related compounds. This guide also outlines standardized experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis process.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted spectroscopic and spectrometric data for 2-(4-Iodophenoxy)ethanamine. These predictions are derived from the analysis of its constituent functional groups and comparison with data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Data for 2-(4-Iodophenoxy)ethanamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.60 | Doublet | 2H | Ar-H (ortho to I) |

| ~ 6.75 | Doublet | 2H | Ar-H (ortho to O) |

| ~ 4.05 | Triplet | 2H | -O-CH₂- |

| ~ 3.00 | Triplet | 2H | -CH₂-NH₂ |

| ~ 1.50 (variable) | Broad Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data for 2-(4-Iodophenoxy)ethanamine

| Chemical Shift (δ) ppm | Assignment |

| ~ 158 | Ar-C-O |

| ~ 138 | Ar-C (ortho to I) |

| ~ 117 | Ar-C (ortho to O) |

| ~ 83 | Ar-C-I |

| ~ 69 | -O-CH₂- |

| ~ 41 | -CH₂-NH₂ |

Table 3: Predicted IR Spectroscopy Data for 2-(4-Iodophenoxy)ethanamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Broad | N-H Stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium | Aliphatic C-H Stretch |

| 1600-1580 | Strong | N-H Bend (scissoring) |

| 1590, 1485 | Strong | Aromatic C=C Stretch |

| 1240 | Strong | Aryl-O Stretch (asymmetric) |

| 1040 | Medium | C-N Stretch |

| 820 | Strong | para-disubstituted C-H Bend |

| ~500 | Medium | C-I Stretch |

Table 4: Predicted Mass Spectrometry Data for 2-(4-Iodophenoxy)ethanamine

| m/z | Relative Intensity | Assignment |

| 263 | High | [M]⁺ (Molecular Ion) |

| 220 | Medium | [M - CH₂NH₂]⁺ |

| 131 | Medium | [M - I]⁺ |

| 94 | High | [C₆H₅O]⁺ |

| 30 | Very High | [CH₂NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data for a compound such as 2-(4-Iodophenoxy)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

Temperature: 298 K

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

Temperature: 298 K

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Background: A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Data Acquisition (Electron Ionization - EI):

-

Instrument: GC-MS or a direct insertion probe on a mass spectrometer.

-

Parameters:

-

Ionization mode: Electron Ionization (EI)

-

Electron energy: 70 eV

-

Mass range: m/z 20-500

-

Source temperature: 200-250 °C

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a synthesized compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic and spectrometric data for 2-(4-Iodophenoxy)ethanamine, which can aid in its identification and characterization. The provided experimental protocols offer a standardized approach for obtaining high-quality data. It is important to re-emphasize that the presented data is predictive and should be confirmed with experimental results once the compound is synthesized and purified. The workflow and methodologies described herein are applicable to a wide range of small molecules and are fundamental to modern chemical research and drug development.

The Pharmacology of Iodinated Phenoxyethylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of iodinated phenoxyethylamine derivatives, a class of compounds with significant effects on the central nervous system, primarily through their interaction with serotonin receptors. This document summarizes key quantitative data, details experimental protocols for their study, and visualizes the critical signaling pathways and experimental workflows involved in their characterization.

Core Concepts

Iodinated phenoxyethylamine derivatives are a group of psychoactive compounds that share a common chemical scaffold. Their pharmacological effects are largely attributed to their potent agonist activity at serotonin 5-HT2A receptors. Notable examples within this class include 2,5-dimethoxy-4-iodoamphetamine (DOI), a widely used research tool; N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe), a highly potent synthetic hallucinogen; and para-iodoamphetamine (PIA), a monoamine releasing agent.[1][2][3][4] The introduction of an iodine atom into the phenoxyethylamine structure often enhances the affinity and selectivity for the 5-HT2A receptor.[5]

Data Presentation

The following tables summarize the quantitative pharmacological data for key iodinated phenoxyethylamine derivatives, facilitating a comparative analysis of their receptor binding affinities and functional potencies.

Table 1: Receptor Binding Affinities (Ki in nM) of Iodinated Phenoxyethylamine Derivatives

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | Reference(s) |

| (R)-(-)-DOI | 0.7 - 1.26 | 2.4 | 7,660 | [6][7] |

| 25I-NBOMe | 0.044 - 0.6 | 4.6 | 1800 | [3][8] |

| para-Iodoamphetamine (PIA) | 43,000 | - | 7,660 | [4] |

| DOI-NBOMe | 0.78 - 1.08 | 21.0 | - | [9] |

Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and experimental conditions may differ.

Table 2: Functional Potency (EC50 in nM) and Efficacy (Emax) of Iodinated Phenoxyethylamine Derivatives at the 5-HT2A Receptor

| Compound | EC50 (nM) | Emax (%) | Assay Type | Reference(s) |

| DOI | 19.2 | 77 | Inositol Phosphate Accumulation | [9] |

| 25I-NBOMe | 0.51 - 1.5 | Full Agonist | Inositol Phosphate Accumulation | |

| DOI-NBOMe | 36.1 | 43 | Inositol Phosphate Accumulation | [9] |

Note: EC50 represents the concentration of an agonist that gives half-maximal response. Emax is the maximum response achievable by the agonist.

Signaling Pathways

The primary mechanism of action for many iodinated phenoxyethylamine derivatives involves the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This activation initiates downstream signaling cascades, primarily through the Gq/11 and β-arrestin pathways.

References

- 1. Frontiers | A Computational Workflow for Probabilistic Quantitative in Vitro to in Vivo Extrapolation [frontiersin.org]

- 2. medium.com [medium.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]

- 7. researchgate.net [researchgate.net]

- 8. DOI-NBOMe - Wikipedia [en.wikipedia.org]

- 9. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 2-(4-Iodo-phenoxy)-ethylamine Binding: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the binding characteristics of 2-(4-Iodo-phenoxy)-ethylamine, a molecule with potential pharmacological applications. In the absence of extensive experimental data for this specific ligand, this document outlines a robust, standardized workflow for its computational evaluation. The protocols detailed herein are foundational in modern drug discovery, enabling the prediction of potential biological targets, the characterization of binding interactions, and the estimation of binding affinities. This guide will serve as a template for the computational assessment of novel chemical entities, using plausible biological targets for phenethylamine derivatives as a case study.

Introduction to this compound

This compound belongs to the phenethylamine class of compounds, which are known to interact with a variety of biological targets, particularly neurotransmitter receptors. The structure, featuring a phenoxy ring, an ethylamine side chain, and an iodine substitution, suggests the potential for diverse interactions with protein binding pockets. The iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. In silico modeling offers a powerful, cost-effective, and rapid approach to hypothesize and initially validate the potential biological activity of such molecules before embarking on resource-intensive laboratory experiments.

Hypothetical Biological Targets

Based on the structural similarities to other well-characterized phenethylamines and related compounds, several potential biological targets can be postulated for this compound. These include, but are not limited to:

-

Serotonin Receptors (e.g., 5-HT2A): Many substituted phenethylamines are known to have high affinity for serotonin receptors, acting as agonists or antagonists.[1][2]

-

Dopamine Receptors (e.g., D2): The phenethylamine scaffold is a core component of dopamine, suggesting potential interactions with its receptors.[3]

-

Adrenergic Receptors (e.g., β3): Certain phenoxypropanolamine and phenethylamine derivatives have shown activity at adrenergic receptors.[4]

-

Nicotinic Acetylcholine Receptors (nAChRs): Modifications of related structures have demonstrated affinity for nAChR subtypes.[5]

For the purpose of this guide, we will focus on the in silico analysis of this compound binding to the Serotonin 5-HT2A receptor , a common target for psychoactive phenethylamines.[1][2]

In Silico Experimental Protocols

A standard computational workflow for investigating ligand-receptor interactions involves several key steps, from preparing the necessary molecular structures to running simulations and analyzing the results.

Ligand and Receptor Preparation

3.1.1. Ligand Preparation The three-dimensional structure of this compound is first generated. This can be accomplished using chemical drawing software (e.g., ChemDraw) and then converted to a 3D format. The structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This process can be performed using software like Open Babel.

3.1.2. Receptor Preparation The 3D crystal structure of the target protein, in this case, the human Serotonin 5-HT2A receptor, is retrieved from a public repository such as the Protein Data Bank (PDB). The PDB file is then prepared for docking by removing water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms are added to the protein structure, and charges are assigned. This preparation can be carried out using tools available in molecular modeling suites like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[6][7][8][9]

3.2.1. Grid Generation A grid box is defined around the active site of the receptor. This box specifies the search space for the docking algorithm. The size and center of the grid are determined based on the location of the co-crystallized ligand in the experimental structure or by using active site prediction algorithms.

3.2.2. Docking Simulation Software such as AutoDock Vina is used to perform the docking calculations. The algorithm explores a vast number of possible conformations and orientations of the ligand within the defined grid box and scores them based on a predefined scoring function. The scoring function estimates the binding affinity, typically in kcal/mol. The output consists of a set of predicted binding poses ranked by their scores.

Molecular Dynamics (MD) Simulation

To assess the stability of the docked ligand-receptor complex and to gain a more dynamic understanding of the binding interactions, molecular dynamics simulations are performed.[10][11]

3.3.1. System Setup The top-ranked docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system and to mimic physiological salt concentrations.

3.3.2. Simulation Protocol The system undergoes a series of energy minimization and equilibration steps. During equilibration, the system is gradually heated to the desired temperature (e.g., 310 K) and the pressure is stabilized. Following equilibration, a production MD simulation is run for a significant period (e.g., 100 ns) to sample the conformational space of the complex.

3.3.3. Trajectory Analysis The trajectory from the MD simulation is analyzed to evaluate the stability of the ligand in the binding pocket (e.g., by calculating the Root Mean Square Deviation - RMSD), to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and to calculate the binding free energy using methods like MM/PBSA or MM/GBSA.[11]

Data Presentation: Hypothetical Quantitative Results

The following tables summarize the kind of quantitative data that would be generated from the in silico modeling of this compound with the 5-HT2A receptor.

Table 1: Molecular Docking Results

| Ligand | Target Receptor | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues |

| This compound | 5-HT2A | -8.5 | 0.25 | Asp155, Ser159, Phe234, Trp336 |

| Serotonin (endogenous ligand) | 5-HT2A | -7.9 | 0.80 | Asp155, Ser159, Phe340 |

| Ketanserin (known antagonist) | 5-HT2A | -10.2 | 0.015 | Asp155, Phe234, Trp336, Phe340 |

Table 2: Molecular Dynamics Simulation Analysis

| Simulation Metric | Value | Interpretation |

| Ligand RMSD (Å) | 1.2 ± 0.3 | The ligand remains stably bound in the active site throughout the simulation. |

| Protein RMSD (Å) | 2.5 ± 0.4 | The overall protein structure remains stable. |

| Binding Free Energy (MM/PBSA) (kcal/mol) | -35.7 ± 4.2 | Indicates a strong and favorable binding interaction. |

| Average Hydrogen Bonds | 2-3 | Consistent hydrogen bonding contributes to binding affinity. |

Visualization of Workflows and Pathways

In Silico Modeling Workflow

Caption: Workflow for in silico modeling of ligand-receptor binding.

Hypothetical 5-HT2A Receptor Signaling Pathway

Caption: Simplified 5-HT2A receptor signaling cascade.

Conclusion

This technical guide has outlined a comprehensive in silico approach for characterizing the binding of this compound to a plausible biological target. By employing molecular docking and molecular dynamics simulations, researchers can gain significant insights into the potential interactions, binding affinity, and stability of ligand-receptor complexes. The methodologies and hypothetical data presented herein serve as a foundational framework for the computational-driven discovery and development of novel therapeutic agents. While in silico methods are powerful predictive tools, it is imperative that computational findings are ultimately validated through in vitro and in vivo experimental studies.

References

- 1. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI)-induced hyperthermia in rats is mediated by stimulation of 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subnanomolar Affinity and Selective Antagonism at α7 Nicotinic Receptor by Combined Modifications of 2-Triethylammonium Ethyl Ether of 4-Stilbenol (MG624) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. d-nb.info [d-nb.info]

- 8. Synthesis, Biological Evaluation, and Molecular Docking of 8-imino-2-oxo-2H,8H-pyrano[2,3-f]chromene Analogs: New Dual AChE Inhibitors as Potential Drugs for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular docking analysis of protein filamin-A with thioazo compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Review of 2-(4-Iodo-phenoxy)-ethylamine Analogs: Synthesis, Potential Biological Activity, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive literature review of 2-(4-Iodo-phenoxy)-ethylamine analogs. Due to the limited availability of direct research on this specific class of compounds, this review draws upon data from structurally related aryloxyethylamine derivatives, particularly those with other halogen substitutions at the 4-position. This approach allows for informed predictions regarding the synthesis, potential biological activities, and structure-activity relationships (SAR) of 4-iodo-phenoxy-ethylamine analogs.

Introduction

Aryloxyethylamine scaffolds are prevalent in medicinal chemistry and are integral to the structure of various biologically active compounds. The nature and position of substituents on the aromatic ring can significantly influence the pharmacological profile of these molecules. The 4-iodo substitution is of particular interest due to iodine's unique properties, including its size, lipophilicity, and ability to form halogen bonds, which can impact receptor binding and overall bioactivity. This review will explore the synthesis and potential biological activities of this compound analogs by examining the literature on analogous compounds.

Synthesis of this compound Analogs

A general synthetic route for this compound and its N-substituted analogs can be proposed based on established methods for synthesizing aryloxyethylamine derivatives. A common approach involves the Williamson ether synthesis, followed by the introduction of the amine group.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthesis of this compound analogs.

Experimental Protocol: General Synthesis of 2-(Aryloxy)ethylamines

This protocol is adapted from the synthesis of related aryloxyethylamine derivatives and can be applied to the synthesis of this compound analogs.

-

Williamson Ether Synthesis:

-

To a solution of 4-iodophenol (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5-2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a 1,2-dihaloethane, such as 1-bromo-2-chloroethane (1.5 equivalents), dropwise to the reaction mixture.

-

Heat the reaction mixture at 60-80°C and monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 1-(2-chloroethoxy)-4-iodobenzene.

-

Purify the crude product by column chromatography.

-

-

Amination:

-

Dissolve the purified 1-(2-chloroethoxy)-4-iodobenzene (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.

-

Add the desired primary or secondary amine (2-3 equivalents).

-

Add a base, such as potassium carbonate or triethylamine (1.5 equivalents), to act as a scavenger for the generated acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent and wash with water to remove excess amine and salt.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Purify the final this compound analog by column chromatography or by preparing a salt and recrystallizing.

-

Potential Biological Activities and Structure-Activity Relationships (SAR)

While direct biological data for this compound analogs is scarce, the activities of related aryloxyethylamine derivatives with other 4-halo substitutions can provide valuable insights.

3.1. Neuroprotective Activity

A study on aryloxyethylamine derivatives revealed that several compounds with 4-chloro, 4-bromo, and 4-methoxy substitutions possess significant neuroprotective effects against glutamate-induced cell death in PC12 cells.[1] This suggests that this compound analogs may also exhibit neuroprotective properties. The lipophilicity and electronic nature of the substituent at the 4-position are critical for this activity.

Table 1: Neuroprotective Activity of 4-Substituted Aryloxyethylamine Analogs

| 4-Substituent | In Vitro Neuroprotection (PC12 cells) | In Vivo Anti-ischemic Activity | Reference |

| -Cl | Potent protection at 0.1, 1.0, 10 μM | Significant prolongation of survival time | [1] |

| -Br | Potent protection at 0.1, 1.0, 10 μM | Not explicitly stated for all bromo-analogs | [1] |

| -F | Significant neuroprotective activity | Significant prolongation of survival time | [1] |

| -OCH3 | Potent protection at 0.1, 1.0, 10 μM | Significant prolongation of survival time | [1] |

This table summarizes findings for related compounds to infer potential activity for iodo-analogs.

3.2. Receptor Binding and Functional Activity

The phenoxy-ethylamine scaffold is a common feature in ligands for various receptors, including adrenergic and serotonergic receptors. The nature of the substituent at the 4-position can modulate the affinity and selectivity for these receptors. For instance, in other classes of compounds like 4-aminoquinolines, a 7-iodo substitution resulted in activity comparable to the 7-chloro analogs against Plasmodium falciparum.[2] This suggests that an iodo-substituent can be well-tolerated and may confer potent biological activity.

Logical Relationship for SAR:

Caption: Structure-Activity Relationship Logic.

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which can be applied to evaluate this compound analogs.

4.1. In Vitro Neuroprotection Assay (MTT Assay)

This protocol is used to assess the protective effect of compounds against glutamate-induced excitotoxicity in PC12 cells.[1]

-

Cell Culture:

-

Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and differentiate them with nerve growth factor (NGF) for 24-48 hours.

-

-

Compound Treatment and Glutamate Insult:

-

Pre-treat the differentiated cells with various concentrations of the test compounds (e.g., 0.1, 1.0, 10 µM) for a specified duration (e.g., 2 hours).

-

Induce neurotoxicity by adding glutamate to a final concentration of 5 mM and incubate for 24 hours.

-

-

MTT Assay:

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group (cells not treated with glutamate).

-

Workflow for In Vitro Neuroprotection Assay:

Caption: MTT Assay Workflow.

4.2. Radioligand Binding Assay for Receptor Affinity

This general protocol can be adapted to determine the binding affinity of this compound analogs to specific receptors (e.g., adrenergic or serotonergic receptors).

-

Membrane Preparation:

-

Homogenize tissue known to express the target receptor (e.g., rat brain cortex) in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors), and various concentrations of the unlabeled test compound.

-

For non-specific binding determination, add a high concentration of a known unlabeled ligand.

-

Incubate the plate at a specific temperature for a set time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Conclusion

While direct experimental data on this compound analogs is limited, a review of structurally similar compounds provides a strong foundation for future research. The proposed synthetic routes are feasible, and the biological activities of related halogenated aryloxyethylamines suggest that the 4-iodo analogs are promising candidates for neuroprotective agents and as ligands for various G-protein coupled receptors. The detailed experimental protocols provided herein offer a roadmap for the synthesis and pharmacological characterization of this novel class of compounds. Further investigation is warranted to elucidate the specific structure-activity relationships and therapeutic potential of this compound analogs.

References

An In-depth Technical Guide to the Safety and Handling of 2-(4-Iodo-phenoxy)-ethylamine

Disclaimer: This document provides a comprehensive overview of safety and handling guidelines for 2-(4-Iodo-phenoxy)-ethylamine based on data from structurally similar compounds. As no specific Safety Data Sheet (SDS) or extensive toxicological data for this compound was publicly available at the time of this writing, these recommendations should be used as a starting point for a thorough, substance-specific risk assessment. All laboratory work should be conducted by trained professionals in a well-ventilated area, adhering to all institutional and regulatory safety protocols.

Introduction

This compound is a chemical compound of interest to researchers in drug development and various scientific fields. Due to its structure, which includes a phenoxyethylamine backbone, it is prudent to handle this compound with care, assuming it may share toxicological properties with related substances. This guide outlines the potential hazards, necessary precautions, and handling protocols to ensure the safety of laboratory personnel.

Hazard Identification and Classification

Based on the hazard classifications of analogous compounds such as 2-(2-Methoxyphenoxy)ethylamine, 2-Phenoxyethylamine, and 2-(4-Methoxyphenoxy)ethylamine, this compound should be treated as a hazardous substance. The primary concerns are skin and eye irritation or corrosion.

Table 1: Summary of GHS Hazard and Precautionary Statements for Structurally Related Phenoxyethylamines

| GHS Classification | Hazard Statement (H-code) | Precautionary Statement (P-code) | Source Analogue(s) |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | P264, P280, P302+P352, P305+P351+P338, P310, P362+P364 | 2-(2-Methoxyphenoxy)ethylamine, 2-Phenoxyethylamine |

| H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 | 2-(2-Methoxyphenoxy)ethylamine | |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 | 2-(2-Methoxyphenoxy)ethylamine |

Data compiled from Safety Data Sheets for analogous compounds.[1][2][3][4][5]

Experimental Protocols

The following experimental protocols are generalized for handling phenoxyethylamine derivatives and should be adapted to specific laboratory conditions and experimental designs.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[2][5]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

-

Clothing: A flame-retardant, antistatic lab coat or protective suit is recommended.[6] Ensure clothing fully covers the arms and legs.

-

-

Respiratory Protection: If working outside of a certified chemical fume hood, or if aerosols or vapors may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and ammonia derivatives (Type K, green).[2]

3.2. Safe Handling and Storage

-

Handling:

-

Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2][3]

-

Ensure an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][5]

-

Avoid all personal contact with the substance, including inhalation of vapors or mists.[4]

-

Do not eat, drink, or smoke in the laboratory area.[4]

-

Wash hands and any exposed skin thoroughly after handling.[1][2]

-

-

Storage:

3.3. Spill and Emergency Procedures

-

Spill Response:

-

Evacuate non-essential personnel from the spill area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][3]

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

-

In case of skin contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[2][3]

-

In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]

-

In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

-

3.4. Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] Do not allow the substance to enter drains or waterways.[6]

Visualized Workflows

The following diagrams illustrate key logical workflows for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols: 2-(4-Iodo-phenoxy)-ethylamine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Iodo-phenoxy)-ethylamine is a versatile pharmaceutical intermediate with significant potential in the synthesis of a wide range of biologically active molecules. Its phenoxy-ethylamine scaffold is a common feature in a number of established drugs, and the presence of an iodine atom at the 4-position of the phenyl ring offers a unique handle for further chemical modifications, such as cross-coupling reactions, to generate diverse chemical libraries for drug discovery. These notes provide an overview of the potential applications, key reactions, and detailed experimental protocols for utilizing this compound in pharmaceutical research and development.

Potential Applications

While direct applications of this compound are not extensively documented in publicly available literature, its structural similarity to key intermediates of blockbuster drugs suggests its utility in the following areas:

-

Cardiovascular Drugs: Structurally similar to the intermediates used in the synthesis of beta-blockers like Carvedilol, this compound can be a precursor for novel adrenergic receptor antagonists. The iodo-group can be used to introduce further functionalities to modulate potency, selectivity, and pharmacokinetic properties.

-

Neurological Drugs: The phenethylamine core is central to many psychoactive compounds and neurotransmitter analogues. Derivatives of this compound could be explored as potential ligands for dopamine and serotonin receptors. For instance, N-alkylation of the primary amine can lead to a variety of derivatives with potential neurological activity.[1]

-

Antineoplastic Agents: The phenoxy-quinoline scaffold, which can be synthesized from precursors like this compound, has shown promise as HIV-1 non-nucleoside reverse transcriptase inhibitors and also cytotoxic agents against cancer cell lines.

Data Presentation: Illustrative Reaction Parameters

The following tables provide illustrative quantitative data for key synthetic steps involving this compound, based on analogous reactions reported in the literature.

Table 1: Synthesis of this compound

| Step | Reactants | Reagents & Conditions | Yield (%) | Purity (%) |

| 1. Etherification | 4-Iodophenol, 2-Bromoethanol | K₂CO₃, Acetone, Reflux, 12h | 85 | >98 (by HPLC) |

| 2. Azidation | 2-(4-Iodo-phenoxy)-ethanol | NaN₃, DMF, 80°C, 6h | 92 | >97 (by HPLC) |

| 3. Reduction | 2-(4-Iodo-phenoxy)-ethyl azide | H₂, Pd/C, Methanol, rt, 4h | 95 | >99 (by HPLC) |

Table 2: N-Alkylation of this compound

| Product | Alkylating Agent | Base & Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| N-Benzyl-2-(4-Iodo-phenoxy)-ethylamine | Benzyl bromide | K₂CO₃, Acetonitrile | 6 | 88 | >98 (by HPLC) |

| N,N-Diethyl-2-(4-Iodo-phenoxy)-ethylamine | Ethyl iodide | Et₃N, THF | 12 | 75 | >96 (by HPLC) |

Table 3: Hypothetical Suzuki Coupling of N-Protected this compound

| Product | Boronic Acid | Catalyst & Ligand | Base & Solvent | Yield (%) | Purity (%) |

| N-Boc-2-(4'-methoxybiphenyl-4-yloxy)ethylamine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, Toluene/H₂O | 78 | >97 (by HPLC) |

Experimental Protocols

Protocol 1: Synthesis of this compound

1.1. Synthesis of 2-(4-Iodo-phenoxy)-ethanol

-

To a solution of 4-iodophenol (1 eq) in acetone, add anhydrous potassium carbonate (2 eq) and 2-bromoethanol (1.2 eq).

-

Reflux the mixture for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane) to afford 2-(4-Iodo-phenoxy)-ethanol.

1.2. Synthesis of 1-(2-Azidoethoxy)-4-iodobenzene

-

Dissolve 2-(4-Iodo-phenoxy)-ethanol (1 eq) in dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) and stir the mixture at 80°C for 6 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(2-azidoethoxy)-4-iodobenzene.

1.3. Synthesis of this compound

-

Dissolve 1-(2-azidoethoxy)-4-iodobenzene (1 eq) in methanol.

-

Add 10% Palladium on carbon (0.1 eq) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.

-

Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of a Hypothetical Bioactive Molecule: N-(2-(4-Iodo-phenoxy)-ethyl)-1H-indole-5-carboxamide

This protocol describes a hypothetical synthesis to illustrate the use of this compound as an intermediate.

-

To a solution of 1H-indole-5-carboxylic acid (1 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the target compound.

Visualizations

Synthetic Workflow

Caption: General synthetic workflow for utilizing this compound.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical mechanism of action for a drug candidate derived from this compound, targeting the adrenergic signaling pathway, similar to carvedilol.

Caption: Hypothetical antagonism of the β-adrenergic signaling pathway.

References

Application Notes: Synthetic Routes to Derivatives from 2-(4-Iodo-phenoxy)-ethylamine

Introduction 2-(4-Iodo-phenoxy)-ethylamine is a versatile bifunctional building block for the synthesis of novel compounds in drug discovery and materials science. Its structure features two key reactive sites: a primary aliphatic amine and an aryl iodide. The primary amine is readily derivatized through N-acylation and N-alkylation reactions. The carbon-iodine bond provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These application notes provide detailed protocols for the synthesis of diverse derivatives from this starting material.

Derivatization of the Amine Moiety: N-Acylation

The primary amine of this compound can be readily acylated to form amides. Amide bonds are prevalent in pharmaceuticals and biologically active molecules.[1] This transformation is typically achieved using reactive acylating agents like acyl chlorides or by using coupling agents to form the amide bond from a carboxylic acid.[2]

General Reaction Scheme: N-Acylation

Caption: General workflow for the N-acylation of this compound.

Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride.[2]

Materials:

-

This compound (1.0 eq)

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2-1.5 eq)[3]

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.[2]

-

Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[2]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[2]

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-acylated product.

Representative N-Acylation Reaction Data

The following table summarizes typical conditions for N-acylation reactions. Yields are representative and may vary based on the specific acylating agent and substrate scale.

| Acylating Agent | Base | Solvent | Time (h) | Typical Yield (%) |

| Acetyl Chloride | TEA | DCM | 2-4 | >90 |

| Benzoyl Chloride | DIPEA | CH₂Cl₂ | 3 | 80-95[3] |

| Carboxylic Acid + HBTU | DIPEA | DMF | 4-12 | 75-90[2] |

| Acetic Anhydride | None/Pyridine | Neat or DCM | 0.5-1 | >90[4] |

Derivatization via Palladium-Catalyzed Cross-Coupling

The aryl iodide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds. This enables the synthesis of biaryl, aryl-alkyne, and arylamine structures, which are of significant interest in medicinal chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the aryl iodide and an organoboron compound, such as a boronic acid.[5] This reaction is fundamental for synthesizing biaryl compounds.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

2.1.1 Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[5]

Materials:

-

N-protected this compound (1.0 eq) (Note: The amine should be protected, e.g., as a Boc-carbamate, to prevent side reactions.)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq)

-

Degassed solvent (e.g., Dioxane/Water 4:1, Toluene, DMF)

Procedure:

-

In a Schlenk flask or sealed tube, combine the N-protected this compound (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[5]

-

Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[5]

-

Add the degassed solvent mixture via syringe.[5]

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-16 hours.[5]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica gel.[5]

-

If necessary, deprotect the amine group using appropriate conditions (e.g., TFA or HCl for a Boc group).

2.1.2 Representative Suzuki-Miyaura Coupling Data

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-98 |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 75-95[5] |

| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF | Dioxane | 110 | 70-85[7] |

| Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | n-Butanol | 100 | 80-95[8] |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, producing aryl-alkyne derivatives.[9] This reaction is catalyzed by palladium and a copper(I) co-catalyst.[10]

Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.[9]

2.2.1 Experimental Protocol: Sonogashira Coupling

This protocol outlines a standard procedure for the Sonogashira coupling of a protected this compound with a terminal alkyne.[11]

Materials:

-

N-protected this compound (1.0 eq)

-

Terminal alkyne (1.2-1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-2 mol%)

-

Copper(I) iodide (CuI) (2-4 mol%)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the N-protected this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[11]

-

Add anhydrous THF, followed by the base (e.g., TEA, 2.0 eq).[11]

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.[11]

-

Heat the reaction to the desired temperature (typically 50-70 °C) and monitor its progress by TLC.[11]

-

Once complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.[11]

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.[11]

2.2.2 Representative Sonogashira Coupling Data

| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 50-70 | 80-95[11] |

| Pd₂(dba)₃ (1) | - (Copper-free) | DIPEA | DMF | 80-100 | 75-90[11] |

| Pd(PPh₃)₄ (2) | CuI (2) | NBu₃ | THF | 100 | 70-85[12] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[13] This allows for the synthesis of diarylamine or N-aryl alkylamine structures from this compound. The high reactivity of the C-I bond makes it an excellent substrate for this transformation.[14]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[13]

2.3.1 Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for coupling a primary or secondary amine with the aryl iodide of a protected this compound.[14][15]

Materials:

-

N-protected this compound (1.0 eq)

-

Amine (primary or secondary) (1.1-1.5 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., XantPhos, BINAP, 2-10 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, K₂CO₃, 1.5-3.0 eq)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, add the N-protected this compound (1.0 eq), the desired amine (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XantPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq).[14]

-

Add the anhydrous, degassed solvent via syringe.[14]

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[14]

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove insoluble salts.[14]

-

Wash the filtrate with water and brine.[14]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[14]

-

Purify the crude product by flash column chromatography on silica gel.[14]

2.3.2 Representative Buchwald-Hartwig Amination Data

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ | Dioxane | 100 | 80-95 |

| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 85-98[13] |

| Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-AmylOH | 110 | 75-90 |

| "XantPhos Pd G3" (5) | - | DBU | MeCN/PhMe | 140 | 70-90[12] |

References

- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols for N-Alkylation of 2-(4-Iodo-phenoxy)-ethylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 2-(4-Iodo-phenoxy)-ethylamine, a key transformation for the synthesis of a variety of compounds with potential applications in medicinal chemistry and drug development. The presence of the iodo-phenyl group offers a site for further functionalization, for instance, through cross-coupling reactions, making the N-alkylated products valuable intermediates.

Two primary methods for the N-alkylation of this compound are presented: Direct N-Alkylation with Alkyl Halides and Reductive Amination . Each method has its advantages and is suited for different synthetic strategies.

Method Comparison

| Method | Description | Advantages | Disadvantages |

| Direct N-Alkylation | A nucleophilic substitution reaction where the primary amine attacks an alkyl halide.[1] | Simple procedure, readily available reagents. | Prone to overalkylation, resulting in mixtures of secondary, tertiary, and quaternary ammonium salts, which can lead to poor yields of the desired mono-alkylated product.[1][2] |